Aglepristone

Progesterone Receptor Binding Affinity Veterinary Pharmacology

Aglepristone (CAS 124478-60-0) is the only antiprogestin registered exclusively for veterinary use, with explicit indications for pregnancy termination and pyometra management in dogs and cats. Unlike human antiprogestins such as mifepristone, aglepristone exhibits 3-fold higher affinity for canine uterine progesterone receptors than endogenous progesterone and a species-specific pharmacokinetic profile (MRT ~6 days), precluding simple substitution. Clinical protocols achieve 96% pregnancy termination success within 7 days. For R&D procurement requiring authentic, species-validated antiprogestin activity.

Molecular Formula C29H37NO2
Molecular Weight 431.6 g/mol
CAS No. 124478-60-0
Cat. No. B1665073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAglepristone
CAS124478-60-0
Synonyms11beta-(p-(dimethylamino)phenyl)-17beta-hydroxy-17-((Z)-propenyl)estra-4,9-dien-3-one
aglepristone
Alizine
Molecular FormulaC29H37NO2
Molecular Weight431.6 g/mol
Structural Identifiers
SMILESCC=CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O
InChIInChI=1S/C29H37NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h5-7,9-10,15,17,24-26,32H,8,11-14,16,18H2,1-4H3/b15-5-/t24-,25+,26-,28-,29-/m0/s1
InChIKeyRTCKAOKDXNYXEH-FWSJOHTJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Aglepristone (CAS 124478-60-0) for Veterinary and Research Procurement


Aglepristone (INN; brand name Alizin®; former developmental code names RU-46534, RU-534) is a synthetic, steroidal antiprogestogen structurally related to mifepristone, marketed for veterinary use as a progesterone receptor (PR) full antagonist [1]. It is specifically indicated for the termination of pregnancy and management of progesterone-dependent conditions in dogs and cats, binding competitively to uterine PR with high affinity while lacking agonist activity [2].

Why Aglepristone Cannot Be Substituted by Generic Antiprogestins in Veterinary Medicine


While aglepristone and mifepristone share structural and mechanistic similarities as antiprogestins, their species-specific receptor binding affinities, pharmacokinetic profiles, and regulatory approvals differ markedly. Aglepristone exhibits a 3-fold higher affinity for canine uterine PR than endogenous progesterone and a 9-fold higher affinity in queens [1], whereas mifepristone's binding kinetics and metabolism in dogs result in slower absorption and prolonged elimination [2]. Furthermore, aglepristone is the only antiprogestin registered for veterinary use with explicit indications for pregnancy termination and pyometra in dogs, while mifepristone remains a human medicine used off-label experimentally in animals [3]. These differences preclude simple substitution and necessitate compound-specific procurement.

Aglepristone Quantitative Differentiation Evidence Against Comparators


Receptor Binding Affinity: Aglepristone vs. Endogenous Progesterone

Aglepristone exhibits a 3-fold higher affinity for uterine progesterone receptors in dogs and a 9-fold higher affinity in cats compared to endogenous progesterone, as measured in competitive binding assays [1]. This enhanced affinity enables effective competitive antagonism of progesterone's biological actions at physiological progesterone concentrations.

Progesterone Receptor Binding Affinity Veterinary Pharmacology

Efficacy in Terminating Canine Pregnancy: Aglepristone vs. Untreated Controls

Administration of aglepristone (10 mg/kg SC, two doses 24h apart) between days 26 and 45 after mating induced resorption or abortion within 7 days in 96% of treated bitches, with no side effects reported [1]. The efficiency for prevention of implantation (day 0-25) is 100%, resulting in embryo resorption [2].

Pregnancy Termination Abortifacient Veterinary Reproduction

Superior Progesterone Suppression in Canine Pyometra: Aglepristone vs. Mifepristone

In a comparative study of 12 dogs with pyometra, subcutaneous aglepristone (10 mg/kg on days 1, 2, and 7) reduced serum progesterone from 29.12±4.10 ng/mL to 0.31±0.16 ng/mL by day 14, whereas oral mifepristone (2.5 mg/kg on the same schedule) only reduced progesterone from 24.96±2.02 ng/mL to 6.96±1.46 ng/mL [1]. This represents a >95% reduction for aglepristone versus ~72% for mifepristone.

Pyometra Progesterone Suppression Veterinary Therapeutics

Antiproliferative Effect in Progesterone Receptor-Positive Canine Mammary Carcinoma

Neoadjuvant aglepristone treatment (20 mg/kg SC on days 1 and 8) significantly reduced the proliferation index (PI) in PR-positive canine mammary carcinomas. Specifically, a ≥20% reduction in PI was observed in 61.5% of RU534-treated tumors expressing PR [1]. Mean PI decreased significantly in PR-positive tumors but remained unchanged in PR-negative tumors, confirming PR-dependent activity [2].

Mammary Carcinoma Antiproliferative Canine Oncology

Sustained Pharmacokinetic Profile: Mean Residence Time of 6 Days in Dogs

Following subcutaneous administration of two doses of 10 mg/kg aglepristone 24 hours apart in dogs, the mean residence time (MRT) is approximately 6 days, with maximal plasma concentration (~280 ng/mL) achieved after 2.5 days . Excretion is slow: only 60% of the administered dose is excreted within the first 10 days, and approximately 80% within 24 days, primarily via feces (~90%) . This prolonged exposure profile contrasts with the shorter elimination half-life of mifepristone in dogs (20-24 hours) [1].

Pharmacokinetics Mean Residence Time Veterinary Medicine

Combination Therapy with Cloprostenol Enhances Uterine Clearance in Pyometra

In a study of 24 dogs with pyometra, the combination of injectable aglepristone (10 mg/kg SC on days 0, 1, and 7) with misoprostol (5 µg/kg orally b.i.d. on days 2-6) resulted in a significant reduction in mean uterine lumen diameter from 23.21±3.556 mm to 8.21±0.710 mm (p<0.05) [1]. This reduction was superior to aglepristone alone or mifepristone-based protocols, indicating enhanced uterine clearance when aglepristone is combined with a prostaglandin analog.

Pyometra Combination Therapy Veterinary Reproduction

Optimal Research and Industrial Applications for Aglepristone Based on Quantitative Evidence


Veterinary Reproductive Management: Elective Pregnancy Termination in Bitches

Aglepristone is indicated for termination of pregnancy up to day 45 post-mating, achieving 96% success within 7 days when administered at 10 mg/kg SC on two consecutive days [1]. This high efficacy rate supports its use as a reliable, non-surgical option for managing unintended matings in breeding programs.

Medical Management of Canine Pyometra as a Fertility-Sparing Alternative to Ovariohysterectomy

In cases of open pyometra, aglepristone (10 mg/kg SC on days 1, 2, and 7) suppresses serum progesterone to near-basal levels (0.31 ng/mL) and, when combined with misoprostol, significantly reduces uterine lumen diameter [2][3]. This protocol offers a conservative treatment option that preserves reproductive potential.

Investigational Oncology: PR-Positive Canine Mammary Carcinoma Research

Preclinical studies demonstrate that neoadjuvant aglepristone (20 mg/kg SC on days 1 and 8) reduces the proliferation index by ≥20% in 61.5% of PR-positive mammary tumors [4]. This supports its use as a research tool for investigating PR-dependent signaling and as a potential targeted therapy in canine oncology models.

Comparative Pharmacology: Species-Specific Antiprogestin Research

Aglepristone's species-specific receptor affinity (3x higher than progesterone in dogs, 9x in cats) and distinct pharmacokinetic profile (MRT ~6 days) make it a valuable comparator for studying antiprogestin mechanisms across species, particularly in contrast to human antiprogestins like mifepristone [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aglepristone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.